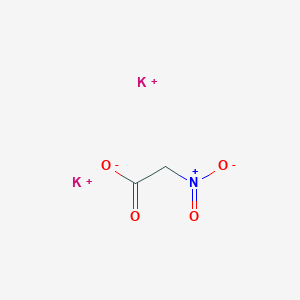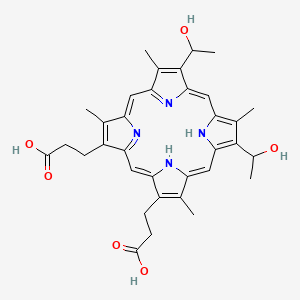
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid is a hydroperoxy fatty acid derived from eicosapentaenoic acid It is a lipid hydroperoxide that plays a significant role in various biochemical pathways, including inflammation and cell signaling
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid typically involves the oxidation of eicosapentaenoic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to specific positions on the fatty acid chain. The reaction conditions often include a buffered aqueous solution at a controlled temperature to maintain enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms that express lipoxygenase enzymes. These microorganisms are grown in bioreactors under optimized conditions to maximize the yield of the desired hydroperoxy fatty acid.
Análisis De Reacciones Químicas
Types of Reactions
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid peroxides.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed to substitute the hydroperoxy group, often requiring acidic or basic conditions.
Major Products Formed
Oxidation: Leads to the formation of lipid peroxides and aldehydes.
Reduction: Produces hydroxyl fatty acids.
Substitution: Results in the formation of new functionalized fatty acids.
Aplicaciones Científicas De Investigación
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation mechanisms.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of lipoxygenases and cyclooxygenases, leading to the production of various eicosanoids that play roles in inflammation and immune responses. The compound can also induce oxidative stress, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(9Z,11E,13E)-octadeca-9,11,13-trienoic acid: A conjugated linolenic acid with similar structural features but different biological activities.
(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid: Another hydroperoxy fatty acid with distinct enzymatic pathways and functions.
Uniqueness
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid is unique due to its specific position of hydroperoxy group and its role in producing specific eicosanoids. Its ability to modulate inflammation and oxidative stress pathways sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C20H36O4 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
(11E,13E)-15-hydroperoxyicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/b11-9+,17-14+ |
Clave InChI |
KEXNVBSLXJLOPR-XILAHJMDSA-N |
SMILES isomérico |
CCCCCC(/C=C/C=C/CCCCCCCCCC(=O)O)OO |
SMILES canónico |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)
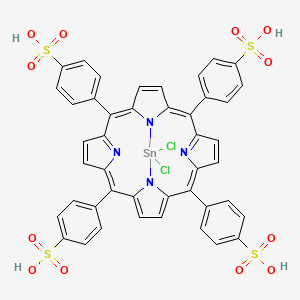
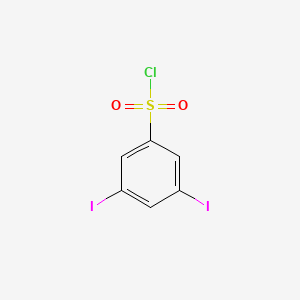
![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)

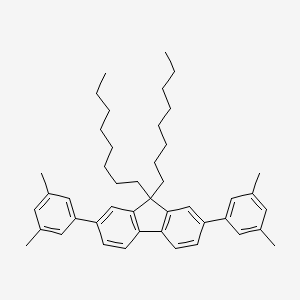
![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
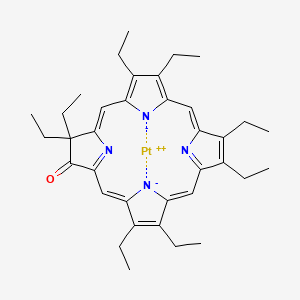
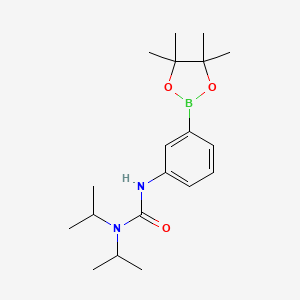
![4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12341209.png)
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-acetic acid, 1,5,6,7-tetrahydro-4-oxo-, ethyl ester](/img/structure/B12341211.png)
